

A Comprehensive Technical Guide to the Physical Properties of 2-Methoxyethyl Acrylate Monomer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methoxyethyl acrylate*

Cat. No.: *B165357*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl acrylate (2-MEA) is a versatile monomer increasingly utilized in the synthesis of specialized polymers for a range of applications, including coatings, adhesives, and materials for biomedical and pharmaceutical use. Its unique chemical structure imparts desirable characteristics such as flexibility, hydrophilicity, and biocompatibility to the resulting polymers. A thorough understanding of the fundamental physical properties of the 2-MEA monomer is paramount for its effective and safe handling, processing, and polymerization in research, development, and manufacturing settings. This technical guide provides an in-depth overview of the core physical properties of **2-Methoxyethyl acrylate**, complete with detailed experimental protocols for their determination and a summary of quantitative data.

Core Physical Properties

The physical characteristics of **2-Methoxyethyl acrylate** are critical for its application in various polymerization processes and for ensuring appropriate safety measures are in place. The following table summarizes the key physical properties of this monomer.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₀ O ₃	[1] [2] [3]
Molecular Weight	130.14 g/mol	[1] [2] [3] [4]
Appearance	Clear, colorless liquid	[1] [2] [5]
Odor	Sharp, musty odor	[1] [5]
Boiling Point	156 °C (312.8 °F) at 760 mmHg 56 °C at 12-16 hPa	[1] [2] [3] [4] [5]
Melting Point	-44.99 °C to -44.3 °C (-48.3 °F)	[1] [2] [4]
Density	1.012 - 1.0131 g/cm ³ at 20-25 °C	[1] [2] [3] [4] [5]
Vapor Density	4.49 (Air = 1)	[1] [4]
Vapor Pressure	22.7 hPa at 61 °C 2.81 hPa at 25 °C	[2] [3]
Solubility in Water	≥ 100 mg/mL at 18 °C (64 °F) 144 g/L at 20 °C	[1] [2] [3] [4]
Refractive Index (n _{20/D})	1.427	[3] [5] [6]
Flash Point	60 °C (140 °F) - closed cup 82.2 °C (180 °F)	[1] [2] [3] [4]
Autoignition Temperature	246 °C	[2]
Viscosity	No specific value found, but described as a low-viscosity monomer.	[6]
Glass Transition Temperature (T _g)	-50°C	[6]
Log P (Octanol/Water Partition Coefficient)	0.9	[2] [3]

Experimental Protocols for Physical Property Determination

Accurate and reproducible measurement of physical properties is essential. The following sections detail the standard methodologies for determining the key physical properties of liquid monomers like **2-Methoxyethyl acrylate**.

Boiling Point Determination (ASTM D1078)

The boiling point of **2-Methoxyethyl acrylate** can be determined using the Standard Test Method for Distillation Range of Volatile Organic Liquids (ASTM D1078).[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Principle: This method involves the distillation of a small sample of the liquid under controlled conditions to determine its boiling range.[\[7\]](#)[\[9\]](#)

Apparatus:

- Distillation flask
- Condenser
- Heating mantle or oil bath
- Calibrated thermometer or temperature probe
- Receiving graduate

Procedure:

- A measured volume of the **2-Methoxyethyl acrylate** sample is placed in the distillation flask along with a few boiling chips.
- The apparatus is assembled, ensuring all connections are secure. Cooling water is circulated through the condenser.
- The sample is heated at a controlled rate to ensure a steady distillation rate of 4-5 mL per minute.

- The temperature at which the first drop of distillate falls from the condenser into the receiving graduate is recorded as the initial boiling point.
- The temperature is continuously monitored and recorded as the distillation proceeds. The final boiling point is the temperature at which the last of the liquid evaporates from the flask.
- For a pure substance, the boiling range should be narrow.

Density Determination (ASTM D4052)

The density of **2-Methoxyethyl acrylate** can be accurately measured using a digital density meter according to the Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (ASTM D4052).[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Principle: This method relies on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.[\[13\]](#)[\[15\]](#)[\[17\]](#)

Apparatus:

- Digital density meter with a thermostatically controlled measuring cell
- Syringes for sample injection

Procedure:

- The digital density meter is calibrated using dry air and a standard liquid of known density (e.g., pure water).
- The measuring cell is rinsed with a suitable solvent and dried completely.
- The **2-Methoxyethyl acrylate** sample is drawn into a syringe, ensuring no air bubbles are present.
- The sample is injected into the measuring cell until it is completely filled.
- The instrument is allowed to stabilize at the desired temperature (e.g., 20°C or 25°C).

- The density reading is recorded directly from the instrument's display.

Refractive Index Determination (ASTM D1218)

The refractive index of **2-Methoxyethyl acrylate**, a measure of how light propagates through it, can be determined using the Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids (ASTM D1218).[\[2\]](#)[\[4\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Principle: This method involves measuring the critical angle of refraction of a light beam as it passes from a prism of known refractive index into the liquid sample.[\[20\]](#)

Apparatus:

- Abbe refractometer or a digital refractometer
- Constant temperature water bath to control the prism temperature
- Light source (typically a sodium lamp for the D-line)

Procedure:

- The refractometer prisms are cleaned and dried.
- The temperature of the prisms is set and maintained at the desired value (e.g., 20°C) using the circulating water bath.
- A few drops of the **2-Methoxyethyl acrylate** sample are placed on the surface of the lower prism.
- The prisms are closed and locked.
- The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs in the eyepiece.
- The refractive index is read directly from the instrument's scale or digital display.

Flash Point Determination (ASTM D93)

The flash point, a critical safety parameter, can be determined using the Pensky-Martens Closed Cup Tester according to the Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D93).[\[5\]](#)[\[6\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

Principle: The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid until a flash is observed.[\[26\]](#)

Apparatus:

- Pensky-Martens closed cup tester (manual or automated)
- Calibrated thermometer or temperature probe
- Ignition source (gas flame or electric igniter)

Procedure:

- The sample cup is filled with **2-Methoxyethyl acrylate** to the specified level.
- The lid is placed on the cup, and the apparatus is assembled.
- The sample is heated and stirred at the prescribed rate.[\[25\]](#)
- At regular temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

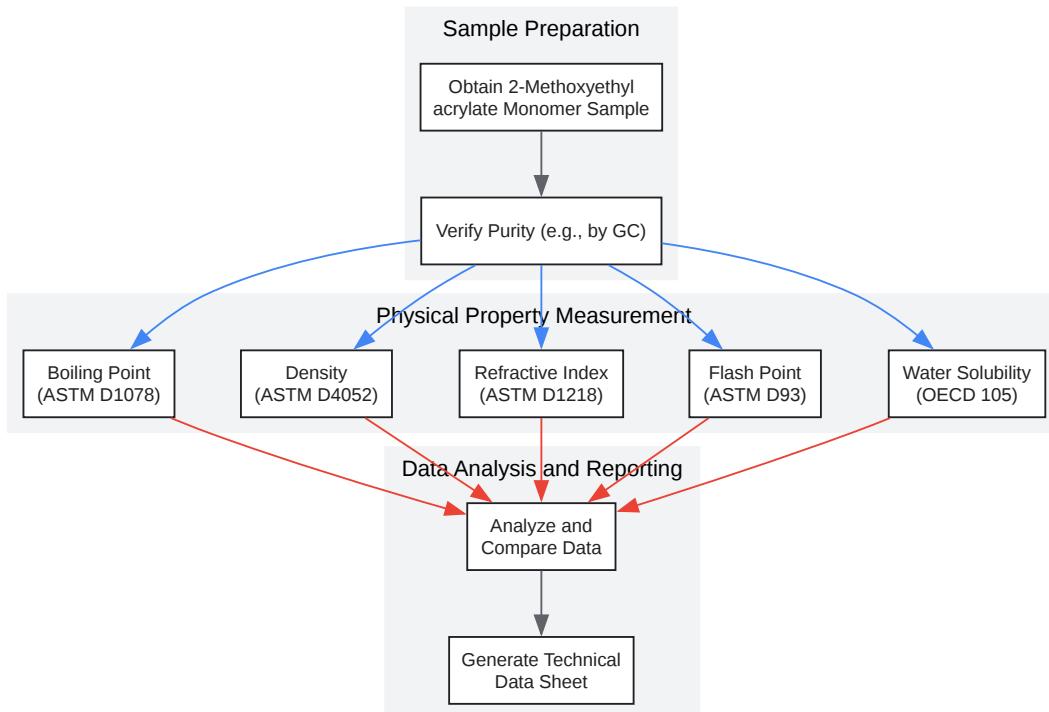
Water Solubility Determination (OECD Test Guideline 105)

The water solubility of **2-Methoxyethyl acrylate** can be determined following the OECD Test Guideline 105, which describes both the Column Elution Method and the Flask Method.[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#) Given its relatively high solubility, the Flask Method is more appropriate.

Principle (Flask Method): An excess amount of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the filtered aqueous phase is then determined by a suitable analytical method.[33]

Apparatus:

- Constant temperature shaker bath or magnetic stirrer in a temperature-controlled environment
- Glass flasks with stoppers
- Centrifuge or filtration apparatus (e.g., syringe filters)
- Analytical instrument for concentration measurement (e.g., Gas Chromatography, High-Performance Liquid Chromatography)


Procedure:

- An amount of **2-Methoxyethyl acrylate** in excess of its expected solubility is added to a flask containing a known volume of pure water.
- The flask is sealed and agitated in the constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- After agitation, the mixture is allowed to stand to allow for phase separation.
- A sample of the aqueous phase is carefully removed, ensuring no undissolved monomer is included. This is typically achieved by centrifugation or filtration.
- The concentration of **2-Methoxyethyl acrylate** in the aqueous sample is determined using a pre-calibrated analytical method.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of **2-Methoxyethyl acrylate** monomer.

Workflow for Physical Property Characterization of 2-Methoxyethyl Acrylate

[Click to download full resolution via product page](#)

Caption: Logical workflow for the characterization of 2-MEA physical properties.

Conclusion

This technical guide provides a comprehensive summary of the key physical properties of **2-Methoxyethyl acrylate** monomer, essential for its safe and effective use in research and development. The provided data, compiled from reliable sources, offers a solid foundation for

material specifications and process design. Furthermore, the detailed descriptions of standard experimental protocols serve as a valuable resource for scientists and researchers needing to perform or verify these fundamental measurements. Adherence to these standardized methods ensures the generation of high-quality, comparable data, which is critical for advancing the application of 2-MEA in innovative polymer and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ppapco.ir [ppapco.ir]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. store.astm.org [store.astm.org]
- 6. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. Federal & State Regulations | ASTM D1078 Standard test method for distillation range of volatile organic liquids | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]
- 11. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]
- 12. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 13. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 14. ASTM D4052 - eralytics [eralytics.com]
- 15. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 16. data.ntsb.gov [data.ntsb.gov]
- 17. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 18. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. atslab.com [atslab.com]
- 21. store.astm.org [store.astm.org]
- 22. store.astm.org [store.astm.org]
- 23. scribd.com [scribd.com]
- 24. petrolube.com [petrolube.com]
- 25. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 26. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 27. precisionlubrication.com [precisionlubrication.com]
- 28. ASTM D93 Flash Point Testing | Pentyl Labs [pentyllabs.com]
- 29. flashpointtesters.com [flashpointtesters.com]
- 30. petrolube.com [petrolube.com]
- 31. oecd.org [oecd.org]
- 32. oecd.org [oecd.org]
- 33. OECD 105 - Phytosafe [phytosafe.com]
- 34. filab.fr [filab.fr]
- 35. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 2-Methoxyethyl Acrylate Monomer]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165357#physical-properties-of-2-methoxyethyl-acrylate-monomer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com